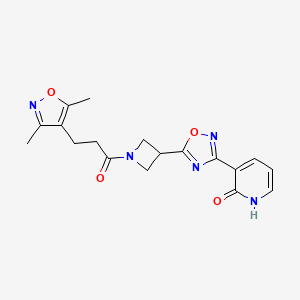

3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Description

3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring and an azetidine moiety substituted with a 3,5-dimethylisoxazole-propanoyl group. This compound’s structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. Its synthesis typically involves multi-step reactions, including cyclization and coupling strategies, to assemble the fused heterocyclic systems .

Properties

IUPAC Name |

3-[5-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-10-13(11(2)26-21-10)5-6-15(24)23-8-12(9-23)18-20-16(22-27-18)14-4-3-7-19-17(14)25/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDDCUHCGXBHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

Formation of the Isoxazole Ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.

Azetidine Formation: Azetidines can be synthesized via cyclization reactions involving amines and halides.

Oxadiazole Formation: This could be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.

Pyridinone Formation: Pyridinones are often synthesized via condensation reactions involving aldehydes and amines.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

The compound “3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” can undergo various chemical reactions, including:

Oxidation: The isoxazole and pyridinone rings might be susceptible to oxidation under strong oxidizing conditions.

Reduction: The compound could undergo reduction reactions, particularly at the oxadiazole ring.

Substitution: Functional groups on the isoxazole and pyridinone rings might participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of multiple heterocyclic rings often correlates with biological activity.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. The unique combination of functional groups might interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

Receptor Binding: It might interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound could influence biological pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs:

6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)

1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)

Rapamycin analogs (e.g., compounds 1 and 7 from NMR studies) .

Structural and Functional Differences

Physicochemical Properties

- Solubility: The target compound’s azetidine and pyridinone groups enhance water solubility compared to the coumarin-containing analogs (4i, 4j), which exhibit higher lipophilicity due to aromatic rings .

- Stability : The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis than the tetrazole rings in 4i and 4j, which may degrade under acidic conditions .

- NMR Profiles : Unlike Rapamycin analogs, where substituent-induced chemical shift changes (e.g., regions A and B in Figure 6 ) are localized, the target compound’s shifts are distributed across the oxadiazole and isoxazole regions, reflecting broader electronic effects .

Research Findings and Implications

Synthetic Accessibility : The target compound requires fewer synthetic steps than 4i/4j, which involve laborious tetrazole coupling .

Lumping Strategy Relevance: Its structural complexity challenges lumping strategies (grouping analogs by shared motifs) , as minor substituent changes (e.g., isoxazole vs. coumarin) drastically alter bioactivity.

Crystallography : SHELX refinement could resolve its stereochemistry, particularly the azetidine conformation, which is critical for target binding.

Biological Activity

The compound 3-(5-(1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure is characterized by multiple functional groups including isoxazole, azetidine, and oxadiazole moieties, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, azetidinone derivatives have shown efficacy against various bacterial strains. The presence of the isoxazole ring is often linked to enhanced antimicrobial activity due to its ability to interact with microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, studies on azetidinone derivatives demonstrated cytotoxic effects against cancer cell lines such as MCF-7. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Antioxidant Properties

The antioxidant capacity of compounds containing isoxazole and oxadiazole rings has been documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of a related compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating a promising alternative for infection treatment.

- Cytotoxicity Assays : In vitro studies using MTT assays on MCF-7 cells revealed that the compound exhibited a dose-dependent cytotoxic effect. At concentrations ranging from 0.1 μM to 2 μM, the percentage of inhibition reached up to 94%, comparable to established chemotherapeutics like doxorubicin.

- Antioxidant Activity Assessment : The DPPH assay was employed to quantify the antioxidant potential. Results indicated that the compound effectively reduced DPPH radicals, showcasing its potential as a protective agent against oxidative stress.

Data Tables

| Activity Type | Tested Concentration (μM) | Inhibition (%) | Reference Compound |

|---|---|---|---|

| Antimicrobial | 0.5 | 85 | Ciprofloxacin |

| Cytotoxicity (MCF-7) | 0.1 - 2 | 89 - 94 | Doxorubicin |

| Antioxidant (DPPH) | 10 | Significant Reduction | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.